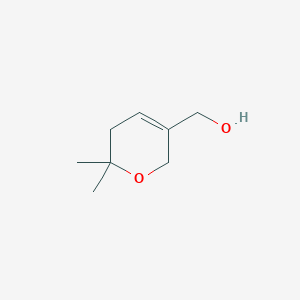

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol

Beschreibung

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol is a heterocyclic alcohol featuring a dihydropyran core substituted with two methyl groups at the 6-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol.

Eigenschaften

IUPAC Name |

(6,6-dimethyl-2,5-dihydropyran-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)6-10-8/h3,9H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNMDPNUUHCMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(CO1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol typically involves the reaction of 2,5-dihydropyran with appropriate reagents to introduce the methanol group at the 3-position. One common method involves the use of Grignard reagents or organolithium compounds to achieve this transformation. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of the methanol group to the dihydropyran ring. The process is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halides, amines, ethers.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the significant applications of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol is its use in pharmaceutical formulations. It has been described as an ingredient in melt-extruded solid dispersions that enhance the bioavailability of active pharmaceutical ingredients (APIs). The compound's properties allow it to serve as a stabilizing agent in solid dosage forms, improving the solubility and absorption of poorly soluble drugs .

Case Study: Bioavailability Enhancement

A study highlighted the formulation of a tablet containing (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol that demonstrated improved dissolution rates compared to traditional formulations. This enhancement is crucial for drugs with low solubility, as it can lead to better therapeutic outcomes .

Organic Synthesis

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol is utilized in organic synthesis due to its unique structural features. It serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for diverse transformations, including cyclization reactions and functional group modifications.

Synthesis of Heterocycles

The compound has been employed in synthesizing fused pyridocoumarins through reactions involving α,β-unsaturated ketones. These synthesized compounds have shown promising biological activities, including antioxidant properties . The versatility of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol in forming complex structures makes it valuable in drug discovery and development.

Research has indicated that derivatives of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol exhibit significant biological activities. For instance, compounds derived from this structure have been tested as inhibitors against various enzymes and pathogens.

Antiviral Activity

A notable example includes its potential as an inhibitor for HIV protease. The design of novel tricyclic P2-ligands incorporating this compound has shown effective inhibition against HIV-1 protease . Such findings underscore the importance of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol in developing antiviral therapies.

Wirkmechanismus

The mechanism of action of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Framework

- (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol: Contains a dihydropyran ring (partially unsaturated), reducing aromaticity compared to fully unsaturated pyranones or pyridines. This imparts moderate stability and reactivity .

- [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol (): Features a pyridine ring with electron-withdrawing substituents (Cl, CF₂). The aromatic pyridine ring increases resonance stability but may reduce solubility compared to dihydropyran derivatives .

- 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (): A pyranone derivative with a ketone group, enhancing electrophilicity.

Substituent Effects

Physicochemical Properties

Solubility and Polarity

- The hydroxymethyl group in (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol enhances water solubility compared to non-polar analogs like fully substituted pyridines (e.g., ’s compound with Cl/CF₂ groups) .

Stability

- The dihydropyran ring in the target compound is less prone to oxidation than fully unsaturated heterocycles (e.g., pyridine or pyrazine), improving shelf stability .

Biologische Aktivität

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol is an organic compound with the molecular formula CHO. It is a derivative of dihydropyran, characterized by a methanol group at the 3-position and two methyl groups at the 6-position. This structure contributes to its unique chemical properties and potential biological activities.

The biological activity of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol is primarily attributed to its ability to interact with various molecular targets. The methanol group can form hydrogen bonds and engage in other interactions with enzymes and receptors, influencing their activity. This compound has shown potential in modulating biochemical pathways, making it significant for research in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that derivatives of dihydropyran compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be assessed using methods such as the paper disc diffusion method .

Table 1: Antimicrobial Activity of Dihydropyran Derivatives

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| DMDHP | Staphylococcus aureus | High |

| DMDHP | Escherichia coli | Moderate |

| DMDHP | Klebsiella pneumoniae | Low |

Cytotoxicity

Cytotoxic effects have been observed in certain studies involving (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol. The compound's interactions with cellular pathways can lead to apoptosis in cancer cells. For example, it has been noted to influence the expression of Bcl-2 proteins which are critical regulators of apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various dihydropyran derivatives against common pathogens. (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL .

- Cytotoxicity Assessment : In vitro assays showed that (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol could induce cytotoxic effects on cancer cell lines. The compound was tested against several cancer types, revealing a dose-dependent response in cell viability assays .

Synthesis and Industrial Applications

The synthesis of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol typically involves reactions using Grignard reagents or organolithium compounds under controlled conditions to introduce the methanol group effectively. This compound serves as an intermediate in synthesizing more complex organic molecules and is explored for its potential therapeutic applications in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.